Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives as starting materials.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during intermediate steps and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine or fluoropyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another piperidine derivative with potential pharmaceutical applications.
Uniqueness
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDCUQSKQJJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.